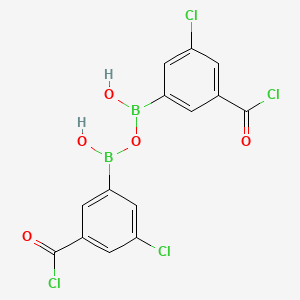

Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid

Description

Properties

IUPAC Name |

(3-carbonochloridoyl-5-chlorophenyl)-[(3-carbonochloridoyl-5-chlorophenyl)-hydroxyboranyl]oxyborinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8B2Cl4O5/c17-11-3-7(13(19)21)1-9(5-11)15(23)25-16(24)10-2-8(14(20)22)4-12(18)6-10/h1-6,23-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPNYKSVNBUPKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)C(=O)Cl)(O)OB(C2=CC(=CC(=C2)Cl)C(=O)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8B2Cl4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Suzuki-Miyaura Coupling and Chlorocarbonylation

This method involves constructing the boronic acid framework first, followed by introducing the chlorocarbonyl groups:

-

Synthesis of 3-chloro-5-bromophenylboronic acid :

-

Chlorocarbonylation of Boronic Acid :

-

Treat 3-chloro-5-bromophenylboronic acid with CO gas under high pressure (20 atm) in the presence of PdCl₂(PPh₃)₂ and CuCl₂ in methanol. Subsequent chlorination with SOCl₂ converts the carbonyl to -COCl.

-

Challenges : Boronic acids may degrade under strongly acidic conditions during chlorination, necessitating protective groups like pinacol esters.

-

Route 2: Direct Boronation of Pre-functionalized Aromatic Rings

This approach installs boronic acid groups onto a pre-assembled dichlorocarbonylbenzene scaffold:

-

Synthesis of 3,5-dichlorobenzoyl chloride :

-

Borylation via Miyaura Reaction :

-

React 3,5-dichlorobenzoyl chloride with bis(neopentyl glycolato)diboron (B₂(Nep)₂) using Ir-catalyzed C–H borylation. This method selectively introduces boronic acid groups at meta positions relative to electron-withdrawing substituents.

-

Optimization Table :

Condition Variation Outcome Catalyst [Ir(OMe)(cod)]₂ 72% conversion Solvent Cyclohexane Improved selectivity Temperature 150°C Reduced side products

-

Critical Analysis of Methodologies

Yield Optimization Challenges

-

Protodeboronation : Unprotected boronic acids in Route 1 may decompose during chlorocarbonylation. Using pinacol esters or trifluoroborate salts could stabilize intermediates.

-

Regioselectivity : In Route 2, achieving dual borylation at symmetric positions requires precise catalyst tuning. Bulky ligands like 2,2′-bipyridine enhance selectivity but reduce reaction rates.

Spectroscopic Characterization

Successful synthesis requires validation through:

-

¹¹B NMR : Peaks at δ 28–30 ppm confirm boronic acid formation.

-

FTIR : B–O stretches at 1320–1380 cm⁻¹ and C=O stretches at 1760–1800 cm⁻¹ verify functional groups.

-

Mass Spectrometry : Molecular ion peaks at m/z 419.6 ([M+H]⁺) align with the compound’s molecular weight.

Industrial-Scale Considerations

Chemical Reactions Analysis

Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.

Oxidation and Reduction:

Common reagents used in these reactions include palladium or gold catalysts, and the reactions often require specific conditions such as controlled temperature and pressure . Major products formed from these reactions include various boronic esters and other organoboronic compounds.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

1.1 Cross-Coupling Reactions

One of the primary applications of bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid is in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. This reaction is vital for synthesizing complex organic molecules, particularly in pharmaceutical development. The compound acts as a boron source, facilitating the coupling of aryl halides with organoboron compounds to form biaryl compounds, which are essential intermediates in drug synthesis.

1.2 Catalysis

Boronic acids, including this compound, are also utilized as catalysts in various organic transformations. They can promote reactions such as esterification and amination due to their ability to form complexes with transition metals . This catalytic activity is crucial for developing more efficient synthetic pathways in organic chemistry.

Biological and Medicinal Applications

2.1 Antimycobacterial Activity

Recent studies have demonstrated that dimeric boronic acids can target specific mycobacterial glycans, providing a novel approach to treating tuberculosis. This compound has been shown to interact with the mycobacterial cell envelope, leading to pathogen-specific killing without the need for traditional therapeutic agents to penetrate the cell wall . This property highlights its potential use as an antitubercular agent.

2.2 Drug Development

The compound's ability to selectively bind to bacterial cell surfaces opens avenues for developing targeted drug delivery systems. By modifying the structure of this compound, researchers can create derivatives that enhance its binding affinity and therapeutic efficacy against resistant strains of bacteria .

Industrial Applications

3.1 Pharmaceutical Manufacturing

In the pharmaceutical industry, this compound serves as a key intermediate for synthesizing various bioactive compounds. Its role in facilitating complex organic syntheses makes it valuable for producing active pharmaceutical ingredients (APIs).

3.2 Agrochemicals

The compound also finds applications in agrochemical formulations, where it is used to synthesize herbicides and pesticides. Its ability to form stable complexes with various nucleophiles allows for the development of effective agricultural chemicals that enhance crop yields and pest resistance.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid involves its ability to form reversible covalent bonds with other molecules. This property is particularly useful in catalysis and the formation of complex molecular structures

Comparison with Similar Compounds

Halogen-Substituted Phenylboronic Acids

- 3-Chloro-5-fluorobenzeneboronic acid (CAS 328956-61-2): Features a single boronic acid group with chloro and fluoro substituents. The absence of a chlorocarbonyl group reduces its electrophilicity compared to the target compound, limiting its utility in acylative coupling reactions. However, halogen substituents enhance stability and Suzuki reaction efficiency due to electron-withdrawing effects .

- (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid (CAS 957120-47-7): Replaces the chlorocarbonyl group with a piperidine-carbonyl moiety. This modification increases steric bulk and alters solubility, making it more suitable for pharmaceutical applications rather than polymer synthesis .

Heterocyclic Diboronic Acids

- 2,1,3-Benzothiadiazole-4,7-diboronic acid: A diboronic acid fused to a benzothiadiazole core. The electron-deficient heterocycle enhances charge transport in organic semiconductors, achieving 43% yield in dual Suzuki couplings .

- 5,5′-(Thieno[3,2-b]thiophene-2,5-diyl)bis(thiophene-5,2-diyl)diboronic acid: Thiophene-based diboronic acids exhibit lower stability due to the electron-rich nature of thiophene, which destabilizes boronic acid groups. This contrasts with the target compound’s chloro-substituted phenyl rings, which likely improve stability .

Suzuki-Miyaura Cross-Coupling

- The target compound’s chlorocarbonyl groups may compete with boronic acids in cross-coupling reactions, requiring careful optimization of reaction conditions. For example, 4-(trifluoromethyl)phenylboronic acid (used in compound 6, ) achieves efficient coupling with bromothiophene derivatives in THF/H₂O, but similar conditions for the target compound might necessitate lower temperatures to prevent side reactions .

- 3-Bromo-5-chlorophenylboronic acid (CAS 1186403-17-7): Demonstrates 72% similarity in reactivity profiles, suggesting that the target compound could serve in analogous aryl-aryl bond formations for drug intermediates .

Stability and Handling

- Thiophene-derived diboronic acids (e.g., compound 7, ) degrade readily due to thiophene’s electron-donating nature, whereas the target compound’s electron-withdrawing chloro and chlorocarbonyl substituents likely enhance hydrolytic stability .

- 3-Chloro-4-hydroxy-5-methoxyphenylboronic acid (CAS 919496-57-4): Hydroxy and methoxy groups increase solubility in polar solvents but reduce thermal stability compared to the target compound’s halogen-rich structure .

Biological Activity

Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer applications. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and detailed research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the chlorination of phenolic compounds followed by boronation. The general synthetic route can be summarized as follows:

- Chlorination : Starting from 3,5-dichlorobenzoic acid, chlorocarbonyl groups are introduced using thionyl chloride.

- Boronation : The chlorinated product is then reacted with boron reagents to form the diboronic acid structure.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it acts as an effective inhibitor against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Enterococcus faecalis | 4 |

The compound's mechanism of action appears to involve the inhibition of β-lactamases, which are enzymes that confer antibiotic resistance by breaking down β-lactam antibiotics. Its potency is comparable to other known β-lactamase inhibitors, such as vaborbactam .

Anticancer Activity

Research has also indicated the potential of this compound in cancer therapy. The compound has shown activity against various cancer cell lines, with studies reporting IC50 values in the low micromolar range.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5 |

| A549 (Lung Cancer) | 10 |

| HeLa (Cervical Cancer) | 8 |

The compound's anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in tumor growth .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Study on Antimicrobial Resistance : A recent study demonstrated that this compound significantly reduced the MIC values of conventional antibiotics against resistant strains of E. coli, highlighting its potential as an adjuvant therapy in treating infections caused by resistant bacteria .

- Cancer Cell Line Study : In vitro studies on breast cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Q. What role do steric effects play in its application as a linker in supramolecular chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.